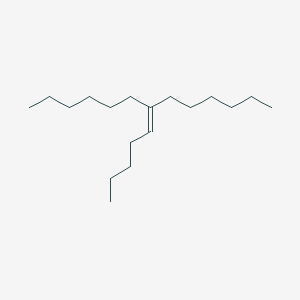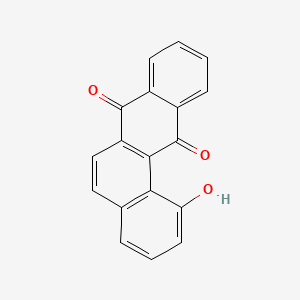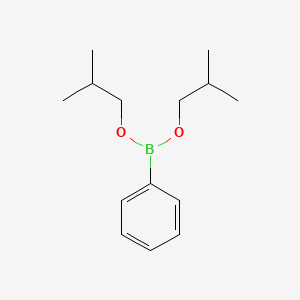
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features both an imine group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of a butylamine derivative with a trimethylsilyl-substituted aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include:
- Butylamine
- Trimethylsilyl chloride
- Base catalysts such as sodium hydride or potassium tert-butoxide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in organic synthesis.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including as enzyme inhibitors or pharmaceutical intermediates.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine would depend on its specific application. Generally, the imine group can interact with various molecular targets through nucleophilic or electrophilic interactions, while the trimethylsilyl group can provide steric protection or influence the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-amine
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-aldehyde
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-ketone
Uniqueness
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both an imine group and a trimethylsilyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
56930-92-8 |
|---|---|
Formule moléculaire |
C9H21NSi |
Poids moléculaire |
171.35 g/mol |
Nom IUPAC |
N-butyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C9H21NSi/c1-5-6-7-10-8-9-11(2,3)4/h8H,5-7,9H2,1-4H3 |
Clé InChI |
XMPCRGPMMXAZQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



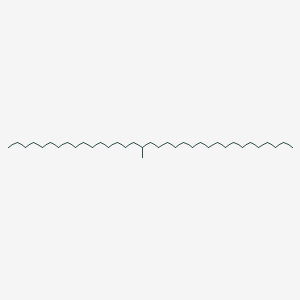
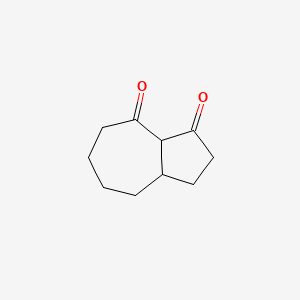
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
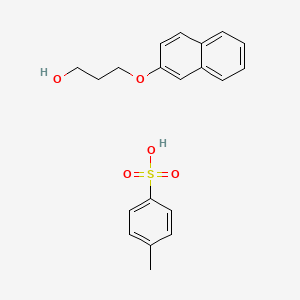
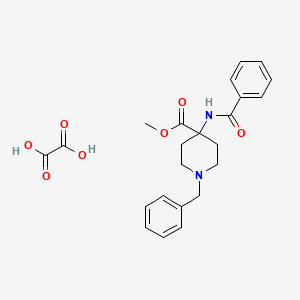
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
